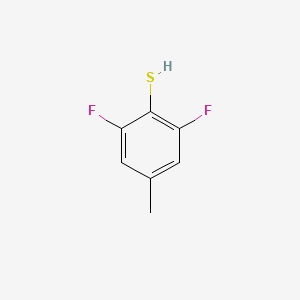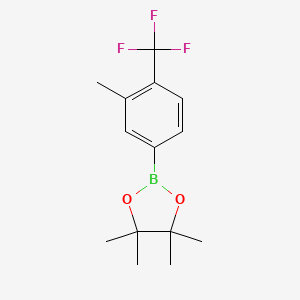
4,4,5,5-Tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (TMT-3M-TFP) is a member of the boron-containing family of compounds known as boron dioxides. This compound is a white crystalline solid with a melting point of 80°C and a boiling point of 193°C. It is insoluble in water, but soluble in organic solvents. TMT-3M-TFP is a versatile compound with applications in organic synthesis, biochemistry, and drug discovery.
Aplicaciones Científicas De Investigación
Inhibitory Activity Against Serine Proteases
Compounds including 4,4,5,5-Tetramethyl-1,3,2-dioxaborolanes have been studied for their inhibitory activity against serine proteases such as thrombin. This application is significant in understanding and potentially controlling processes involving these enzymes (Spencer et al., 2002).
Synthesis of Novel Stilbene Derivatives
Research has been conducted on synthesizing novel derivatives of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, such as boron-containing stilbene derivatives. These derivatives have potential applications in new material synthesis for technologies like Liquid Crystal Displays and as therapeutic agents for Neurodegenerative diseases (Das et al., 2015).
Detection of Hydrogen Peroxide in Living Cells
A derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, specifically 4-PYB, has been used to detect H2O2 in living cells. This application is vital in biological and medical research, particularly in understanding cellular processes involving hydrogen peroxide (Nie et al., 2020).
Creation of Enhanced Brightness Emission-Tuned Nanoparticles
The compound has been used in the synthesis of heterodisubstituted polyfluorenes. These materials are crucial in creating nanoparticles with high fluorescence emission, which have applications in imaging and sensing technologies (Fischer et al., 2013).
Precision Synthesis of Polyfluorenes
Research has shown the effectiveness of using 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives in the precision synthesis of polyfluorenes. This application is essential in the field of organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (Yokozawa et al., 2011).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-8-10(6-7-11(9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBZFERAXRCQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




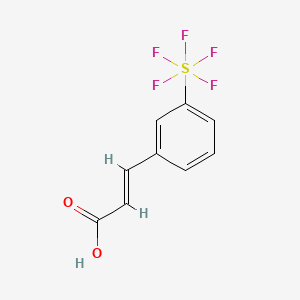
![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)


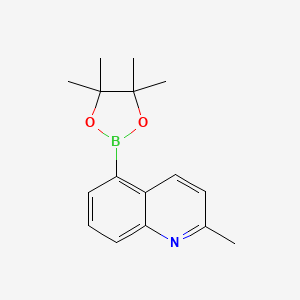

![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
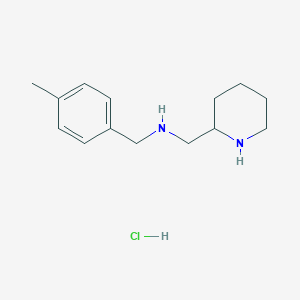
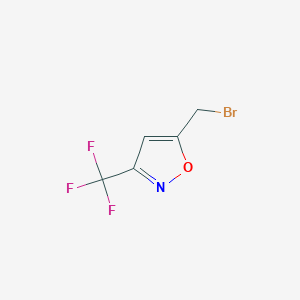
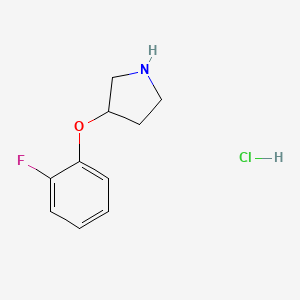
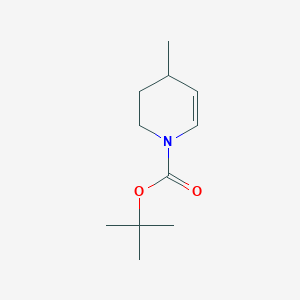
![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)
